3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine
Overview
Description
“3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine” is a complex organic compound. It contains a trifluoromethyl group, a cyclopropyl group, and a benzenamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a trifluoromethyl group into the organic molecule . This could be achieved through a copper-catalyzed cyclic trifluoromethylation .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is a class of strained compounds capable of undergoing ring-opening reactions with other molecules .
Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions, especially trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group can undergo ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group, which is known for its high electronegativity, lipophilicity, and excellent metabolic stability .
Scientific Research Applications
Herbicide Control in Agriculture
Studies have demonstrated the effectiveness of dinitroaniline herbicides, which include compounds similar to 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine, in controlling weed species in agricultural settings. For instance, Wyse and McGraw (1987) found that trifluralin, a compound structurally related to this compound, effectively controlled white campion during the establishment of birdsfoot trefoil crops (Wyse & McGraw, 1987).
Environmental Fate and Degradation
The abiotic degradation of trifluralin, a structurally related compound, in reducing environments like flooded soils and wetland sediments, has been investigated by Klupinski and Chin (2003). They found that trifluralin undergoes a surface-mediated degradation process, which might significantly impact its environmental fate (Klupinski & Chin, 2003).
Antimicrobial Properties
Compounds bearing structural similarity to this compound have been synthesized and evaluated for their antimicrobial properties. Kapadiya et al. (2020) reported the synthesis of compounds with significant antimicrobial activity against various bacteria and fungi, showcasing the potential of these compounds in pharmaceutical applications (Kapadiya et al., 2020).
Chemical Synthesis and Applications
The use of trifluoromethyl groups in chemical synthesis has been explored in various studies. Wydra et al. (1990) demonstrated the synthesis of novel compounds using activated trifluoromethyl groups, suggesting potential applications in the development of new chemical entities (Wydra et al., 1990).
Soil Analysis and Herbicide Detection
Garimella et al. (2000) developed analytical methods for the detection of trifluralin, a compound similar to this compound, in soils. This research is crucial for understanding the environmental impact and transport of such herbicides (Garimella et al., 2000).
Mechanism of Action
Target of Action
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group is known to enhance the lipophilicity of the compound, which can affect its interaction with lipid membranes and membrane-bound proteins. Additionally, the cyclopropylmethoxy group can influence the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, while the cyclopropylmethoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Beyond this range, the compound may induce toxicity, affecting vital organs and systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and other metabolic functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its passage through lipid membranes. Binding proteins can sequester the compound, affecting its localization and accumulation within specific cellular compartments .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISGZJKZNDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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